GABAA Receptor α2/α3 Subunit Selectivity Versus α1-Selective CL 218872
The pyrrolidin-1-yl-substituted triazolopyridazine scaffold is explicitly claimed in US Patent 6,303,605 as a selective ligand for GABAA receptors containing the α2 and/or α3 subunit, with Ki values of ≤100 nM for displacement of [³H]-flumazenil from human recombinant α2/α3-containing receptors [1]. In contrast, the structurally related triazolopyridazine CL 218872 (3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine) is a known α1-subunit-selective GABAA agonist with Ki values of 130 nM for α1 versus 1,820 nM for α2 and 1,530 nM for α3 . This divergent subtype selectivity is critical because α1-sparing profiles (favoring α2/α3 over α1) have been pharmacologically linked to non-sedating anxiolytic activity, whereas α1-preferring compounds produce sedation [2]. While exact Ki values for the unsubstituted 6-pyrrolidin-1-yl scaffold alone are not separately published outside the patent family, all exemplified compounds bearing this moiety met the ≤100 nM Ki threshold in the patent assay [1].
| Evidence Dimension | GABAA receptor subunit binding selectivity |
|---|---|
| Target Compound Data | Ki ≤100 nM at α2/α3 subunits (compound class containing 6-pyrrolidin-1-yl moiety) for [³H]-flumazenil displacement |
| Comparator Or Baseline | CL 218872: Ki α1 = 130 nM; Ki α2 = 1,820 nM; Ki α3 = 1,530 nM (12–18 fold weaker at α2/α3 vs α1) |
| Quantified Difference | Reversed selectivity: target class favors α2/α3 (Ki <100 nM), CL 218872 favors α1 (Ki 130 nM) with >10-fold weaker α2/α3 binding |
| Conditions | [³H]-flumazenil competitive binding assay using human recombinant GABAA receptors stably expressed in LtK⁻ cells; patent claims α2 and/or α3 subunit selectivity |
Why This Matters
For neuroscience procurement, selecting the pyrrolidin-1-yl scaffold over CL 218872 is mandatory when the research objective requires α2/α3-preferring (non-sedating anxiolytic) pharmacology rather than α1-preferring (sedative) pharmacology.
- [1] Harrison T, Madin A, Teall MR. US Patent 6,303,605 B1. Claims stating Ki ≤100 nM for α2 and/or α3 subunits. 2001. View Source
- [2] Atack JR. The benzodiazepine binding site of GABAA receptors as a target for the development of novel anxiolytics. Expert Opinion on Investigational Drugs, 2005, 14(5): 601-618. View Source
